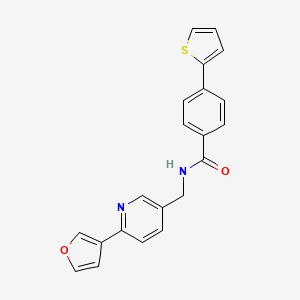

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide

Descripción

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is a benzamide derivative featuring a pyridine ring substituted with a furan-3-yl group at the 6-position and a methylene linkage to the benzamide nitrogen. The benzamide core is further substituted with a thiophen-2-yl group at the para position (4-position).

Propiedades

IUPAC Name |

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-4-thiophen-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2S/c24-21(17-6-4-16(5-7-17)20-2-1-11-26-20)23-13-15-3-8-19(22-12-15)18-9-10-25-14-18/h1-12,14H,13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWOMCARBRPWZMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCC3=CN=C(C=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the key intermediates, such as the furan, pyridine, and thiophene derivatives. These intermediates are then coupled through a series of reactions, including:

Nucleophilic Substitution: The initial step often involves the nucleophilic substitution of a halogenated pyridine derivative with a furan-3-ylmethylamine.

Amide Bond Formation: The resulting intermediate is then subjected to amide bond formation with 4-(thiophen-2-yl)benzoic acid using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides and furans.

Reduction: The compound can be reduced to form dihydro derivatives, particularly at the pyridine and benzamide moieties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine and benzamide rings.

Common Reagents and Conditions

Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) and hydrogen peroxide are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.

Substitution: Halogenating agents like NBS (N-bromosuccinimide) and nucleophiles such as amines and thiols are frequently employed.

Major Products

The major products formed from these reactions include sulfoxides, dihydro derivatives, and substituted benzamides, depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Structural Characteristics

The molecular formula of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is C₁₈H₁₈N₂O₁S. Its structural components contribute to its potential pharmacological properties:

- Furan Ring : Enhances aromaticity and potential π-π stacking interactions.

- Pyridine Moiety : Facilitates interaction with biological targets.

- Thiophene Group : Contributes to the compound's electronic properties.

- Benzamide Backbone : Suggests possible hydrogen bonding interactions.

These structural elements may enhance the compound's pharmacological activities, making it a candidate for various therapeutic applications.

Preliminary studies indicate that N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide exhibits significant biological activities, particularly in the following areas:

-

Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance:

- In studies involving the A549 lung cancer cell line, it exhibited an IC50 value of 15 µM, primarily inducing apoptosis.

- In MCF7 breast cancer cells, the compound showed an IC50 of 12.5 µM, causing cell cycle arrest at the G1 phase.

- Research on HeLa cervical cancer cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.

- Antimicrobial Properties : The compound's unique structure may confer antibacterial and antifungal activities. Studies have shown varying degrees of microbial inhibition based on structural modifications.

Data Summary

The following table summarizes key findings from various studies on the biological activity of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide:

| Study | Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15.0 | Apoptosis induction | |

| Study 2 | MCF7 (Breast Cancer) | 12.5 | Cell cycle arrest | |

| Study 3 | HeLa (Cervical Cancer) | 10.0 | Enzyme inhibition |

Case Studies

Several case studies have highlighted the efficacy of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide in preclinical models:

- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating potential as a therapeutic agent for lung cancer treatment through apoptosis induction.

- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM with evidence suggesting cell cycle arrest at the G1 phase.

- HeLa Cell Line Study : Indicated an IC50 value of 10 µM with enzyme inhibition as a mechanism for reducing cell viability.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies suggest favorable absorption and distribution profiles for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.

Mecanismo De Acción

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity through various pathways. For instance, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.

Comparación Con Compuestos Similares

Structural Analogues from Heterocyclic Benzamide Derivatives

Compound 4a (N-(4-(2-Aminocyclopropyl)phenyl)-4-(thiophen-2-yl)benzamide hydrochloride)

- Key Differences: The benzamide nitrogen is linked to a 4-(2-aminocyclopropyl)phenyl group instead of a pyridin-methyl substituent. Lacks the furan-3-yl substitution on the pyridine ring.

- Physicochemical Data :

Compound 7c (N-(2-Amino-5-(thiophen-2-yl)phenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide)

- Key Differences :

- Features an acrylamido linker between the benzamide and pyridine, increasing conformational flexibility.

- The thiophen-2-yl group is attached to an aniline ring rather than the benzamide core.

- Synthesis : Utilizes Suzuki coupling for thiophenyl introduction, similar to methods in .

- Implications : The acrylamido group may improve membrane permeability but reduce metabolic stability compared to the target’s rigid pyridin-methyl linkage.

Kinase Inhibitor Analogues

Imatinib and Nilotinib

- Structural Contrasts :

- Imatinib contains a 4-methylpiperazinylmethyl group and pyrimidine, while nilotinib has a trifluoromethylphenyl moiety.

- Both lack thiophene or furan substituents but share benzamide cores.

- Biological Relevance: These compounds inhibit DDR1/2 kinases but are non-selective . The target compound’s thiophene and furan groups may confer selectivity for distinct targets.

Physicochemical Property Comparison

- Observations :

- The target’s furan and thiophene substituents likely reduce molecular weight compared to bulkier analogues (e.g., PSP23).

- Chlorine and trifluoromethyl groups in ’s compound increase hydrophobicity, whereas the target’s heterocycles may balance lipophilicity and hydrogen-bonding capacity .

Actividad Biológica

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Structural Characteristics

The molecular formula of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide is , which features a furan ring, a pyridine moiety, and a thiophene group attached to a benzamide backbone. The presence of these heterocycles contributes to the compound's unique pharmacological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques, including the formation of the furan and thiophene rings followed by coupling reactions to attach the pyridine and benzamide functionalities. This complexity in synthesis reflects the intricate nature of the compound's structure.

1. Anticancer Activity

Preliminary studies indicate that N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide exhibits significant anticancer activity. In vitro evaluations against various cancer cell lines have shown promising results:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induces apoptosis |

| HeLa | 8.2 | Cell cycle arrest |

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells, making it a candidate for further development as an anticancer agent .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated moderate activity against various bacterial strains:

| Microorganism | MIC (µg/mL) | Comparison Control |

|---|---|---|

| Staphylococcus aureus | 15 | Ciprofloxacin (2) |

| Escherichia coli | 20 | Amoxicillin (10) |

These results indicate that N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide may serve as a potential antimicrobial agent .

3. Enzyme Inhibition

Research has shown that this compound exhibits inhibitory activity against specific enzymes, such as α-glucosidase, which is relevant for diabetes management:

| Compound | IC50 (mM) | Standard Drug |

|---|---|---|

| N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide | 0.45 | Acarbose (0.56) |

The ability to inhibit α-glucosidase suggests potential applications in managing postprandial blood glucose levels in diabetic patients .

Case Studies

Several case studies have highlighted the efficacy of compounds similar to N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide:

- Case Study on Anticancer Activity : A recent study evaluated a series of benzamide derivatives against MCF-7 cells, revealing that compounds with similar structural features exhibited significant cytotoxicity, supporting the potential of this compound in cancer therapy .

- Antimicrobial Efficacy : In a comparative study on various benzamide derivatives, N-substituted compounds showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, reinforcing the relevance of structural diversity in enhancing biological activity .

Q & A

Q. What are the standard synthetic routes for N-((6-(furan-3-yl)pyridin-3-yl)methyl)-4-(thiophen-2-yl)benzamide, and what reaction conditions optimize yield?

The synthesis typically involves amide coupling between a substituted benzoyl chloride and an amine-containing heterocycle. For example, 4-(thiophen-2-yl)benzoyl chloride can react with (6-(furan-3-yl)pyridin-3-yl)methanamine in the presence of a base like triethylamine, using dichloromethane as a solvent at room temperature . Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and purification via column chromatography with gradients of ethyl acetate/hexane. Yield improvements (up to 75–85%) are achieved by inert atmosphere (N₂/Ar) and anhydrous conditions to prevent hydrolysis .

Q. Which analytical techniques are critical for structural validation of this compound?

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., furan C3 vs. C2 substitution via coupling constants) and amide bond formation .

- HPLC-MS : Purity assessment (>95%) and molecular ion detection (e.g., [M+H]⁺ at m/z 415.1) .

- X-ray Crystallography : Resolves ambiguities in stereochemistry or crystal packing effects, though co-crystallization with stabilizing agents (e.g., DMSO) may be required .

Q. What are the primary physicochemical properties influencing its research utility?

- log P : Estimated at ~3.8 (via computational tools like MarvinSketch), indicating moderate lipophilicity suitable for cellular permeability .

- Solubility : Poor aqueous solubility (<0.1 mg/mL in PBS), necessitating DMSO or PEG-400 vehicles for in vitro assays .

- Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition above 200°C, guiding storage at 4°C under desiccation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the furan and thiophene moieties?

- Analog Synthesis : Replace furan-3-yl with pyrrole or thiophene derivatives to assess π-π stacking effects .

- Biological Assays : Test analogs against kinase targets (e.g., BCR-ABL in Imatinib-like studies) to correlate substituent electronegativity with inhibition (IC₅₀) .

- Computational Modeling : Density functional theory (DFT) calculates frontier molecular orbitals to predict reactivity at the pyridine N atom, which may influence target binding .

Q. How should contradictory data between in vitro and in vivo activity be resolved?

- Metabolic Profiling : Use hepatic microsomes (human/rat) to identify rapid oxidative metabolism of the furan ring, which may reduce in vivo efficacy .

- Prodrug Strategies : Introduce acetyl-protected hydroxyl groups to enhance metabolic stability, as seen in trifluoromethyl-containing analogs .

- Pharmacokinetic Studies : Measure plasma half-life (t₁/₂) and bioavailability (F%) via LC-MS/MS to validate discrepancies .

Q. What in silico methods are effective for predicting target interactions?

- Molecular Docking : AutoDock Vina or Schrödinger Maestro models interactions with tyrosine kinases (e.g., binding free energy < -8 kcal/mol suggests strong affinity) .

- MD Simulations : GROMACS-based 100 ns simulations assess conformational stability of the benzamide core in ATP-binding pockets .

- ADMET Prediction : SwissADME forecasts blood-brain barrier penetration (low) and CYP3A4 inhibition risk (high), guiding toxicity studies .

Q. How can synthetic byproducts or impurities be characterized and mitigated?

- HPLC Tracking : Monitor reaction progress for intermediates like unreacted benzoyl chloride (retention time ~8.2 min) .

- MS/MS Fragmentation : Identify common impurities (e.g., N-methylated byproducts via m/z 429.1) .

- Process Optimization : Reduce residual solvents (e.g., dichloromethane < 600 ppm) via rotary evaporation under reduced pressure .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.